Potassium (2-(benzyloxy)ethyl)trifluoroborate is a potassium salt of trifluoroborate, characterized by its unique structure and reactivity. This compound is particularly notable in organic synthesis, especially in cross-coupling reactions. The molecular formula for this compound is , and it has a molecular weight of approximately 242.09 g/mol. It is recognized for its role as a versatile building block in the synthesis of various organic compounds.
This compound belongs to the class of organoboron compounds, specifically potassium trifluoroborates. These compounds are classified based on their functional groups and their ability to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.
The synthesis of potassium (2-(benzyloxy)ethyl)trifluoroborate typically involves several key steps:
The molecular structure of potassium (2-(benzyloxy)ethyl)trifluoroborate features:
The structural formula can be represented using SMILES notation as F[B-](F)(F)CCOCC1=CC=CC=C1.[K+] .
Potassium (2-(benzyloxy)ethyl)trifluoroborate participates in various chemical reactions:
The mechanism of action for potassium (2-(benzyloxy)ethyl)trifluoroborate primarily revolves around its role in carbon-carbon bond formation:
Potassium (2-(benzyloxy)ethyl)trifluoroborate has several significant applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: